

# Spectroscopic Data of Calyciphylline A: A Technical Overview

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## Compound of Interest

Compound Name: Calyciphylline A

Cat. No.: B15591189

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**Calyciphylline A** is a complex hexacyclic Daphniphyllum alkaloid isolated from the leaves of *Daphniphyllum calycinum*. Its intricate structure was elucidated through a combination of spectroscopic techniques, which are fundamental to the characterization of such novel natural products. This guide provides an in-depth look at the spectroscopic data and methodologies pertinent to **Calyciphylline A** and related alkaloids.

## Data Presentation

Due to the limited accessibility of the primary research article in the public domain, a complete, quantitative compilation of the spectroscopic data for **Calyciphylline A** cannot be provided at this time. The seminal work by Kobayashi and Morita in 2003 remains the foundational reference for this data; however, the full text and its supporting information are not readily available.

For illustrative purposes and to provide a framework for the type of data expected, the following tables represent the typical presentation of spectroscopic information for Daphniphyllum alkaloids, based on data reported for analogous compounds.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **Calyciphylline A** ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-x	...	...	...
H-y	...	...	...
...	...	...	...

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data for **Calyciphylline A** ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
C-x	...
C-y	...
...	...

Table 3: Other Spectroscopic Data for **Calyciphylline A**

Technique	Data
IR (Infrared)	$\nu_{\text{max}}$ ( $\text{cm}^{-1}$ ): ...
HRMS (High-Resolution Mass Spectrometry)	$m/z$ : $[\text{M}+\text{H}]^+$ , Calculated for $\text{C}_{32}\text{H}_{47}\text{NO}_5$ : ... , Found: ...
UV-Vis (Ultraviolet-Visible)	$\lambda_{\text{max}}$ (nm): ...
Optical Rotation	$[\alpha]_D$ : ... (c ..., $\text{CHCl}_3$ )

## Experimental Protocols

The structural elucidation of **Calyciphylline A** and its congeners relies on a suite of spectroscopic experiments. The general methodologies employed are outlined below, based on standard practices for the analysis of natural products.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Typically, 5-10 mg of the purified alkaloid is dissolved in approximately 0.5 mL of a deuterated solvent, most commonly chloroform-d ( $\text{CDCl}_3$ ), and transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **Data Acquisition:**
  - $^1\text{H}$  NMR spectra are acquired to determine proton chemical shifts, multiplicities, and coupling constants.
  - $^{13}\text{C}$  NMR spectra are recorded to identify the chemical shifts of all carbon atoms in the molecule.
  - COSY (Correlation Spectroscopy): Used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, assigning protons to their corresponding carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments and establishing the carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

## Mass Spectrometry (MS)

- **Technique:** High-resolution mass spectrometry (HRMS) is typically performed using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Purpose:** To determine the accurate mass of the molecular ion ( $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ ), which allows for the calculation of the molecular formula.

## Infrared (IR) Spectroscopy

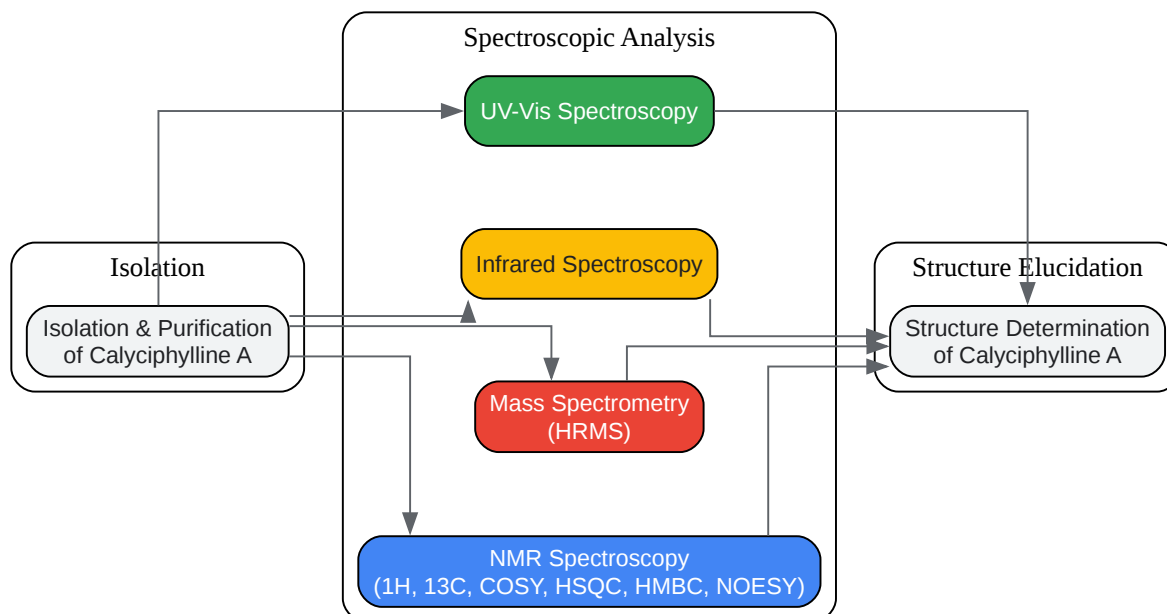
- **Sample Preparation:** The sample is often prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Purpose:** To identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H), based on their characteristic absorption frequencies.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** The compound is dissolved in a UV-transparent solvent (e.g., methanol or ethanol).
- **Purpose:** To identify the presence of chromophores, such as conjugated systems or aromatic rings, by measuring the absorbance of light at different wavelengths.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel natural product like **Calyciphylline A**.



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General workflow for spectroscopic analysis.

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